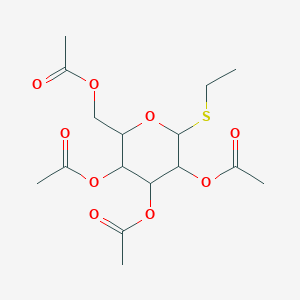
(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₄O₉S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43886. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
However, scientific research often involves exploring the properties, synthesis, and applications of a wide range of compounds, including esters like "(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate". Such compounds might be investigated for their potential roles in various fields, including materials science, medicinal chemistry, and environmental science. For instance, research on related esters and polymers often focuses on their biodegradability, potential as drug delivery mechanisms, or as components in novel materials with unique properties.
Given the absence of direct references, for specific scientific applications of the compound , one might consider related research areas where similar compounds are examined:
Biodegradable Polymers
Research into biodegradable polymers, such as polyhydroxyalkanoates (PHAs), which are produced by microorganisms as intracellular carbon and energy reserves, highlights the interest in developing environmentally friendly materials from renewable resources. PHAs have been studied for their applications in packaging, agriculture, and biomedical fields due to their biocompatibility and biodegradability (Amara, 2010).
Advanced Oxidation Processes
Research on persulfate-based advanced oxidation processes (AOPs) explores the degradation of organic pollutants. These studies are crucial for developing water treatment technologies that can effectively remove contaminants from water sources, highlighting the importance of understanding chemical interactions and reactivity (Lee, Gunten, & Kim, 2020).
Antioxidant Activity Analysis
The study of antioxidants in various fields, from food engineering to medicine, involves analytical methods to determine antioxidant activity. This research is vital for understanding how antioxidants can be used to mitigate oxidative stress in biological systems and in the stabilization of food and pharmaceuticals (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
It is structurally similar to auranofin, which is known to target proteins with thioredoxin-containing domains . These proteins play a crucial role in maintaining the redox balance within cells .
Mode of Action
The compound, like Auranofin, is proposed to be a pro-drug that delivers gold to dithiol groups, like those found in proteins that bear thioredoxin-containing domains . This interaction disrupts the redox balance within the cell, leading to an accumulation of reactive oxygen species (ROS) and causing oxidative stress .
Biochemical Pathways
Based on its similarity to auranofin, it can be inferred that it disrupts redox homeostasis, affecting pathways related to oxidative stress .
Result of Action
The result of the compound’s action is likely to be an increase in oxidative stress within the cell due to disruption of redox homeostasis . This can lead to cell damage and potentially cell death, which could explain its potential biological activity and applications in various fields.
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFVZQPWZMHIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967078 |
Source


|
| Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52645-73-5 |
Source


|
| Record name | NSC43886 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

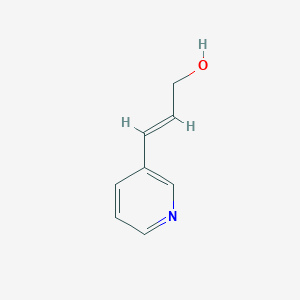
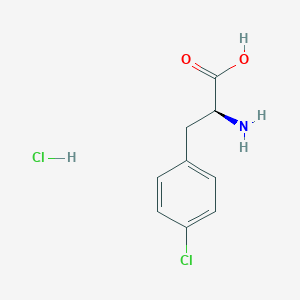
![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)
![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)
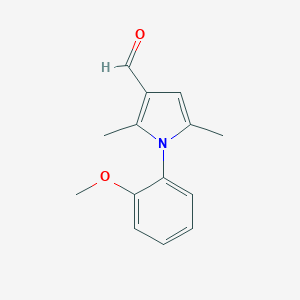
![6-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B43675.png)

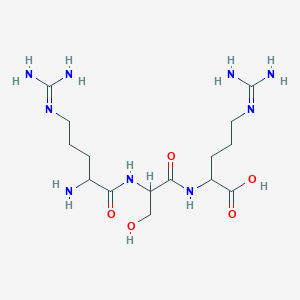
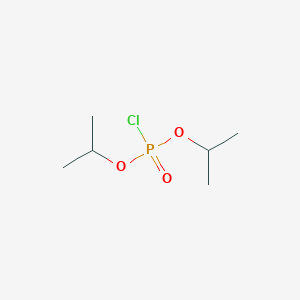

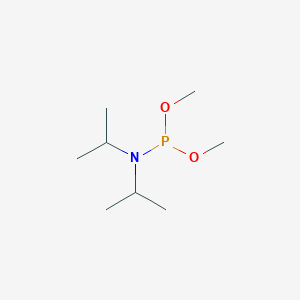
![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)

